(-)-Ormosanine

Descripción general

Descripción

(-)-Ormosanine is a naturally occurring alkaloid known for its unique chemical structure and biological activities. It is primarily isolated from the plant species Ormosia, which is native to tropical regions. This compound has garnered significant interest due to its potential therapeutic applications and its role in various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ormosanine involves several steps, starting from readily available precursors. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Ormosanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Aplicaciones Científicas De Investigación

Spinal Cord Injury

One of the most significant applications of (-)-Ormosanine is its protective effect against neuronal injury in spinal cord-injured rats. In a study where spinal cord injury was induced in rats, treatment with this compound at doses of 10, 50, and 100 mg/kg demonstrated a dose-dependent improvement in neurological functions. The compound effectively reduced oxidative stress markers and inflammatory cytokines in the spinal tissue, indicating its potential as a therapeutic agent for spinal cord injuries .

Key Findings:

- Neurological Function Improvement: Rats treated with this compound showed significant recovery in neurological assessments compared to untreated controls.

- Oxidative Stress Reduction: The treatment led to decreased levels of reactive oxygen species and improved superoxide dismutase activity.

- Cytokine Modulation: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 were significantly lower in treated groups.

Alzheimer’s Disease Models

Another prominent application of this compound is in the context of Alzheimer's disease. A study involving rats with induced Alzheimer’s disease through amyloid-β injection revealed that this compound administration improved cognitive function significantly. The compound was shown to reduce lipid peroxidation and inflammatory cytokine levels, further supporting its neuroprotective properties .

Key Findings:

- Cognitive Function Enhancement: Performance in the Morris water maze test indicated improved memory and learning capabilities in treated rats.

- Oxidative Stress Parameters: Increased activity of superoxide dismutase and reduced malondialdehyde levels were observed, suggesting decreased oxidative damage.

- Inflammatory Response: Significant reductions in inflammatory markers such as IL-1β and NF-kB were noted.

Comparative Data Table

| Application Area | Key Outcomes | Mechanism of Action |

|---|---|---|

| Spinal Cord Injury | Improved neurological function | Reduced oxidative stress and inflammation |

| Alzheimer’s Disease | Enhanced cognitive function | Modulation of inflammatory cytokines |

| General Neuroprotection | Decreased neuronal apoptosis | Regulation of apoptosis-related proteins |

Mecanismo De Acción

The mechanism of action of (-)-Ormosanine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling and gene expression.

Comparación Con Compuestos Similares

(-)-Ephedrine: Another naturally occurring alkaloid with similar structural features.

(-)-Quinine: Known for its antimalarial properties and similar stereochemistry.

(-)-Morphine: An alkaloid with potent analgesic properties and a similar nitrogen-containing structure.

Uniqueness: (-)-Ormosanine is unique due to its specific stereochemistry and the presence of distinct functional groups that confer its unique biological activities. Unlike other similar compounds, this compound has shown a broader range of potential therapeutic applications and a unique mechanism of action that sets it apart in scientific research.

Propiedades

IUPAC Name |

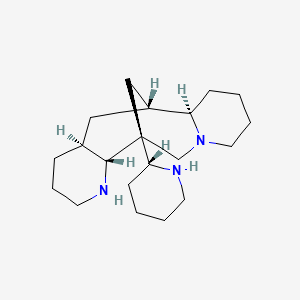

(1R,2R,7S,9R,10R)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16+,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKCLPPRYNXRAF-RFVXBFLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@]23C[C@@H](C[C@H]4[C@H]2NCCC4)[C@H]5CCCCN5C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332021 | |

| Record name | (-)-Ormosanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5001-21-8 | |

| Record name | (-)-Ormosanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.